chemical and physical properties of Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
chemical and physical properties of Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-
Executive Summary
The development of targeted protein degraders (PROTACs) and advanced bioconjugates relies heavily on the precise engineering of linker moieties. Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (commonly referred to as mPEG3-benzoic acid), represents a critical bifunctional building block in modern medicinal chemistry[1]. By coupling a rigid, aromatic benzoic acid core with a flexible, hydrophilic triethylene glycol (mPEG3) chain, this molecule overcomes the classical solubility bottlenecks associated with fully hydrophobic linkers. This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for utilizing mPEG3-benzoic acid in advanced drug development.
Physicochemical Profiling & Quantitative Data
Understanding the baseline properties of mPEG3-benzoic acid is essential for predicting its behavior in aqueous biological systems and organic synthetic pathways. The integration of the triethylene glycol chain dramatically shifts the partition coefficient (LogP), making the molecule highly amphiphilic.
| Property | Value | Causality / Significance |
| Chemical Name | 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzoic acid | Standard IUPAC nomenclature[2]. |
| CAS Registry Number | 135240-95-8 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C14H20O6 | Indicates a high oxygen-to-carbon ratio, driving solubility[1]. |
| Molecular Weight | 284.31 g/mol | Low molecular weight prevents excessive bulk in PROTAC linkers. |
| Melting Point | 71 - 72 °C | Solid state at room temperature allows for easy handling and crystallization[3]. |
| pKa (Predicted) | 4.42 ± 0.10 | Dictates that the acid is fully deprotonated (anionic) at physiological pH (7.4)[3]. |
| LogP (Predicted) | 1.44 | Low lipophilicity prevents off-target hydrophobic aggregation. |
| H-Bond Acceptors | 5 | Oxygen atoms in the PEG chain interact heavily with aqueous solvent. |
| H-Bond Donors | 1 | Limited to the carboxylic acid, reducing non-specific protein binding. |
Structural Dynamics & Rationale
The architectural design of mPEG3-benzoic acid is highly deliberate. When designing a linker for a PROTAC, the spatial distance and the flexibility between the E3 ligase ligand and the target protein ligand are paramount.
-
The mPEG3 Domain: Alkyl chains are historically used for spacing, but they suffer from high lipophilicity (high LogP), leading to poor oral bioavailability and aggregation. The mPEG3 chain introduces 5 hydrogen bond acceptors, ensuring the resulting conjugate remains soluble in aqueous media. Furthermore, the repeating C-O-C ether bonds provide high rotational freedom, allowing the bifunctional molecule to adopt the necessary conformation to induce ternary complex formation.
-
The Benzoic Acid Domain: The phenyl ring provides a rigid vector that directs the linker away from the binding pocket, preventing steric clashes. Additionally, the carboxylic acid serves as a highly reliable, orthogonal handle for bioconjugation via standard amide coupling chemistries[2].
Structural domains of mPEG3-benzoic acid and their physicochemical contributions.
Experimental Protocols: Synthesis and Conjugation
To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: De Novo Synthesis of mPEG3-Benzoic Acid
Objective: Synthesize the title compound via a Williamson ether synthesis followed by ester hydrolysis. Self-Validating Check: The final acidification step strictly requires dropping the pH below 4.42 (the pKa of the product) to ensure the compound precipitates or partitions into the organic phase[3].
-
Phenoxide Formation: Dissolve ethyl 4-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2CO3 (2.0 eq). Stir at 60 °C for 30 minutes.
-
Causality: K2CO3 is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) without prematurely hydrolyzing the ethyl ester. DMF is a polar aprotic solvent that accelerates the subsequent SN2 reaction.
-
-
Alkylation: Add mPEG3-tosylate (1.1 eq) dropwise to the mixture. Elevate the temperature to 80 °C and stir for 12 hours.
-
Causality: The tosylate group is an exceptional leaving group, driving the SN2 nucleophilic attack by the phenoxide anion to completion.
-
-
Saponification: Cool the reaction to room temperature. Add a 1:1 (v/v) mixture of 2M NaOH (aq) and Methanol. Stir for 4 hours at 50 °C.
-
Causality: The strong base cleaves the ethyl ester. Methanol acts as a co-solvent to keep the increasingly polar intermediate fully dissolved, preventing biphasic reaction stalling.
-
-
Acidification & Extraction: Evaporate the methanol under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches ~2.0. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Causality: At pH 2.0, the carboxylic acid (pKa 4.42) is fully protonated and uncharged, allowing it to partition efficiently into the organic Ethyl Acetate layer[3].
-
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize the crude solid from a mixture of ethyl acetate and hexane to yield the pure product (Melting Point: 71-72 °C)[3].
Step-by-step synthesis workflow for mPEG3-benzoic acid.
Protocol 2: Amide Coupling for PROTAC Linker Attachment
Objective: Conjugate mPEG3-benzoic acid to an amine-bearing target ligand (e.g., a VHL or CRBN recruiting moiety).
-
Ester Activation: Dissolve mPEG3-benzoic acid (1.1 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes under nitrogen.
-
Causality: HATU is selected over traditional EDC/NHS because it forms a highly reactive 7-aza-OBt ester intermediate. This is critical for aromatic carboxylic acids, which are generally less reactive than aliphatic acids. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the incoming amine without reacting with the activated ester itself.
-
-
Ligand Conjugation: Add the amine-bearing ligand (1.0 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 2-4 hours. Monitor the reaction progression via LC-MS.
-
Quenching & Isolation: Once complete, quench the reaction with saturated aqueous NaHCO3. Extract the product with Dichloromethane (DCM). Wash the organic layer extensively with brine (5x) to remove residual DMF.
-
Final Purification: Purify the crude conjugate via preparative HPLC using a C18 column and a gradient of Acetonitrile/Water containing 0.1% TFA.
Conclusion
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- is more than a simple reagent; it is a highly optimized vector for drug design[1]. By mastering its physicochemical profile—specifically its pKa of 4.42 and its low LogP—researchers can design robust, self-validating protocols that maximize coupling efficiency while minimizing the hydrophobic liabilities of complex bioconjugates[3].
